![molecular formula C15H13ClO3 B6403309 4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% CAS No. 1261932-28-8](/img/structure/B6403309.png)
4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95%
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Overview
Description
4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, also known as CMMBA, is an organic compound from the class of benzene derivatives. It is a white, crystalline solid with a molecular weight of 247.6 g/mol and a melting point of 79-82°C. CMMBA is widely used in the synthesis of pharmaceuticals and other compounds, as well as in scientific research.
Mechanism of Action
4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% has been found to act as an inhibitor of cytochrome P450 2A6, which is involved in the metabolism of drugs. 4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% binds to the active site of the enzyme, preventing the binding of other substrates and thus inhibiting its activity. 4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% has also been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in nerve transmission. 4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% binds to the active site of the enzyme, preventing the binding of other substrates and thus inhibiting its activity.
Biochemical and Physiological Effects
4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, as well as to have protective effects against oxidative stress. 4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% has also been found to have protective effects against damage to the liver and kidneys.
Advantages and Limitations for Laboratory Experiments
4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% is a useful compound for laboratory experiments due to its low cost and wide availability. It is also relatively stable and can be stored for long periods of time. However, 4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% is toxic and should be handled with care. It should also be used in a well-ventilated area and protective clothing should be worn when handling it.
Future Directions
The potential therapeutic applications of 4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% are still being explored. Further research is needed to investigate its mechanism of action and its potential effects on other biological processes. Additionally, further research is needed to investigate its potential applications in the treatment of diseases and disorders, such as cancer and neurological disorders. Finally, further research is needed to investigate its potential interactions with other drugs and its potential side effects.
Synthesis Methods
4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% can be synthesized in a two-step process, beginning with the reaction of 4-chloro-3-methylphenol and 3-methoxybenzoyl chloride. The two compounds are reacted in a suitable solvent, such as dichloromethane or ethyl acetate, at room temperature. The reaction is followed by a workup procedure to isolate the desired product, 4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95%.
Scientific Research Applications
4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% has been used in a variety of scientific research applications, including studies of its pharmacological properties and its potential therapeutic applications. It has been used as an inhibitor of the enzyme cytochrome P450 2A6, which is involved in the metabolism of drugs, and as an inhibitor of the enzyme acetylcholinesterase, which is involved in nerve transmission. 4-(3-Chloro-4-methylphenyl)-3-methoxybenzoic acid, 95% has also been used to study the effects of oxidative stress and inflammation.
properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-3-4-10(7-13(9)16)12-6-5-11(15(17)18)8-14(12)19-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAUQTSEOIHWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690304 |
Source
|
Record name | 3'-Chloro-2-methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-28-8 |
Source
|
Record name | 3'-Chloro-2-methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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